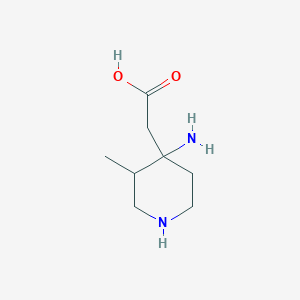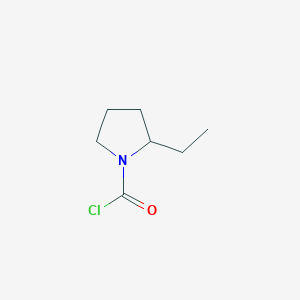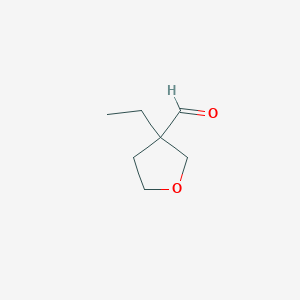
2-Ethyl-6-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of an ethyl group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of ethyl acetoacetate with formamide under acidic conditions to form the pyrimidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-methanol.
Scientific Research Applications
2-Ethyl-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which 2-Ethyl-6-methylpyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 2-Ethyl-4-methylpyrimidine-5-carboxylic acid
- 2-Methyl-6-ethylpyrimidine-4-carboxylic acid
Uniqueness: 2-Ethyl-6-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-ethyl-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-5(2)4-6(10-7)8(11)12/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
OGZXRNPCSQJYQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


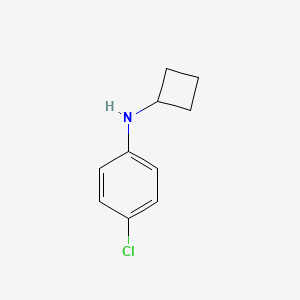
![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)


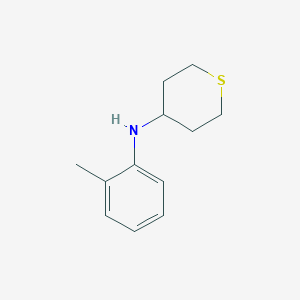
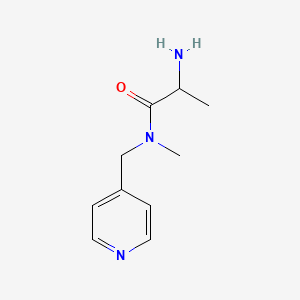
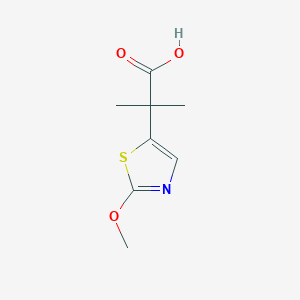
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317127.png)
![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)

